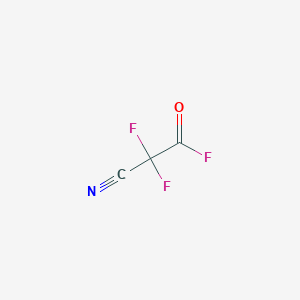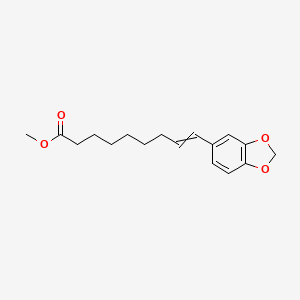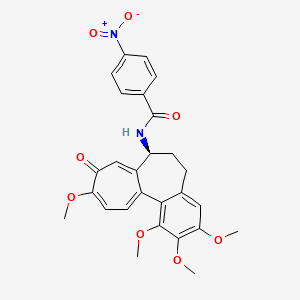
2,4,6-Tripropylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tripropylphenol is an organic compound belonging to the phenol family It is characterized by the presence of three propyl groups attached to the benzene ring at the 2, 4, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tripropylphenol typically involves the alkylation of phenol with propyl halides under basic conditions. A common method is the Friedel-Crafts alkylation, where phenol reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then attacks the aromatic ring of phenol, resulting in the substitution of hydrogen atoms with propyl groups at the 2, 4, and 6 positions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where phenol and propyl halides are fed into a reactor containing a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2,4,6-Tripropylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in phenols can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Phenols can be reduced to cyclohexanols using hydrogen in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanols.
Substitution: Nitro- and halogen-substituted phenols.
科学研究应用
2,4,6-Tripropylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and resins.
作用机制
The mechanism of action of 2,4,6-Tripropylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The propyl groups increase the hydrophobicity of the molecule, allowing it to interact with lipid membranes and potentially disrupt their integrity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and in flame retardants.
2,4,6-Trichlorophenol: A chlorinated phenol used as a pesticide and antiseptic.
2,4,6-Trimethylphenol: A methylated phenol used in the synthesis of antioxidants and fragrances.
Uniqueness
2,4,6-Tripropylphenol is unique due to the presence of propyl groups, which confer distinct hydrophobic properties and reactivity compared to its halogenated and methylated counterparts. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or molecules.
属性
CAS 编号 |
74663-50-6 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
2,4,6-tripropylphenol |
InChI |
InChI=1S/C15H24O/c1-4-7-12-10-13(8-5-2)15(16)14(11-12)9-6-3/h10-11,16H,4-9H2,1-3H3 |
InChI 键 |
PHSXXPSPEBSWOK-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C(C(=C1)CCC)O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)

![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)

![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)
![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)




![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)

